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Compound of Interest

Compound Name: Dodecy! sulfide

Cat. No.: B1583336

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for dodecyl
sulfide, also known as didodecyl sulfide or lauryl sulfide. The information presented herein is
essential for the identification, characterization, and quality control of this compound in
research and development settings. This document includes tabulated spectroscopic data from
Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry
(MS), along with detailed experimental protocols for data acquisition.

Chemical Structure and Properties

o |[UPAC Name: 1-(dodecylsulfanyl)dodecane[1]

o Synonyms: Dodecyl sulfide, Didodecyl sulfide, Lauryl sulfide[1][2]
e Molecular Formula: C24Hs0S[1]

e Molecular Weight: 370.7 g/mol [1]

e CAS Number: 2469-45-6[1][3]

o Appearance: White to light yellow crystalline powder or flakes[4]

e Melting Point: 38-40 °CJ[3][4]
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e Boiling Point: 260-263 °C at 4 mmHg[3][4]

Spectroscopic Data

The following sections present a summary of the key spectroscopic data for dodecyl sulfide.

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. For dodecyl sulfide, both 1H and 3C NMR spectra provide characteristic signals

for the dodecyl chains.

Table 1: *H NMR Spectroscopic Data for Dodecyl Sulfide

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~2.5 Triplet 4H a-CH2 (-S-CH2-CHz2-)
~1.6 Multiplet 4H B-CHz (-S-CH2-CH2-)
~1.2-1.4 Multiplet 36H -(CHz2)e-
~0.9 Triplet 6H -CHs

Note: The chemical shifts are approximate and can vary depending on the solvent and

instrument used. The data is analogous to other long-chain alkyl compounds.[5]

Table 2: 13C NMR Spectroscopic Data for Dodecyl Sulfide
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Chemical Shift (8) ppm Assignment

~32.0 0a-CHz (-S-CHz-)
~31.9 -(CH2)e-

~29.6 -(CHz2)o-

~29.5 -(CH2)e-

~29.3 -(CHz2)o-

~29.1 -(CHz)o-

~28.8 B-CHz (-S-CH2-CH2-)
~22.7 -CHz2-CHs

~14.1 -CHs

Note: The chemical shifts are approximate and based on typical values for long-chain alkanes
and thioethers. The exact values can vary.[1][5]

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of dodecyl sulfide is dominated by the characteristic vibrations of its long alkyl
chains.

Table 3: IR Spectroscopic Data for Dodecyl Sulfide
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Wavenumber (cm~?) Intensity Assignment

C-H asymmetric stretching

~2955-2965 Strong

(CH5)

C-H asymmetric stretching
~2915-2925 Strong

(CH2)

] C-H symmetric stretching

~2870-2880 Medium

(CH5)

C-H symmetric stretching
~2845-2855 Strong

(CH2)
~1460-1470 Medium C-H scissoring (CH2)
~1375-1385 Medium C-H symmetric bending (CH3)
~720-730 Weak C-H rocking (-(CH2)n-, n = 4)
~650-700 Weak-Medium C-S stretching

Note: The exact peak positions and intensities can be influenced by the sampling method (e.g.,
neat liquid, KBr pellet, or ATR).[1]

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound, which aids in its identification.

Table 4. Mass Spectrometry Data for Dodecyl Sulfide

m/z Relative Intensity Assignment
370.4 Low [M]* (Molecular lon)
) [C12H25S]* or [C1aH29] "
201 High
fragment
55 High [CaH7]* fragment
43 High [CsH7]* fragment
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Note: The fragmentation pattern can vary depending on the ionization technique used (e.g.,
Electron lonization - El, Electrospray lonization - ESI). The data presented is based on
common fragmentation patterns for long-chain thioethers.[1]

Experimental Protocols
The following are detailed protocols for acquiring the spectroscopic data presented above.
e Sample Preparation:

o Weigh approximately 10-20 mg of dodecyl sulfide.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
CeDs) in a clean, dry vial.

o If any particulate matter is present, filter the solution through a pipette with a cotton or
glass wool plug directly into a 5 mm NMR tube.

o Ensure the solution height in the NMR tube is at least 4 cm.[6]
o Cap the NMR tube and label it appropriately.
¢ Instrument Parameters:
o 1H NMR:
» Set the spectrometer to the appropriate frequency (e.g., 400 MHz).

= Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-
noise ratio.

» Use arelaxation delay of at least 1-2 seconds.
o 13C NMR:
» Set the spectrometer to the corresponding carbon frequency (e.g., 100 MHz).

» Use proton decoupling to simplify the spectrum.
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= Alonger acquisition time and a higher number of scans will be necessary compared to
'H NMR.

» Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decay (FID).

o Phase correct the spectrum to obtain pure absorption lineshapes.[6]

o Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g.,
CDCls at 7.26 ppm for *H and 77.16 ppm for 13C).

o Integrate the signals in the *H NMR spectrum to determine the relative proton counts.

o Analyze the multiplicities and coupling constants in the *H NMR spectrum to aid in
structural assignment.[6]

e Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

o Place a small amount of the dodecyl sulfide sample directly onto the ATR crystal,
ensuring complete coverage of the crystal surface.[7]

o Data Acquisition:

[e]

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically
subtracted from the sample spectrum.[8]

[e]

Lower the ATR press to ensure good contact between the sample and the crystal.

o

Acquire the sample spectrum over the desired range (typically 4000-400 cm~1).[7][8]

[¢]

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

» Data Processing:

o The software will automatically perform a background subtraction.
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o Identify and label the major absorption bands in the spectrum.
e Sample Introduction:

o Dissolve a small amount of dodecyl sulfide in a volatile solvent (e.g., dichloromethane or
hexane).

o Introduce the sample into the mass spectrometer via a direct insertion probe or through a
gas chromatograph (GC-MS). For GC-MS, an appropriate temperature program should be
used to ensure elution of the compound.

e Instrument Parameters:
o Use a standard electron ionization energy of 70 eV.
o Set the mass analyzer to scan over a suitable m/z range (e.g., 40-500 amu).

o Ensure the ion source and transfer line temperatures are appropriate to prevent
condensation or degradation of the sample.

o Data Analysis:
o ldentify the molecular ion peak ([M]*).
o Analyze the fragmentation pattern to identify characteristic fragment ions.
o Compare the obtained spectrum with a database for confirmation if available.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of dodecyl sulfide.
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Caption: Logical workflow for the spectroscopic analysis of dodecyl sulfide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of
Dodecyl Sulfide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583336#dodecyl-sulfide-spectroscopic-data-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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